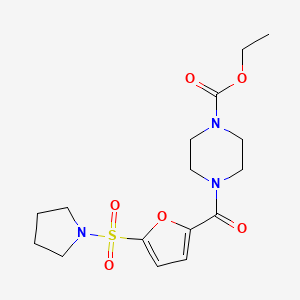

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with two oxygen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various chemical reactions, including cyclocondensations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the stereochemistry can all influence its properties .Wissenschaftliche Forschungsanwendungen

- EPFC has demonstrated promising anticancer activity in preclinical studies. Its mechanism involves inhibiting specific enzymes or pathways crucial for cancer cell survival and proliferation. Researchers are exploring EPFC as a potential lead compound for novel cancer therapies .

- EPFC’s structure suggests it may interact with neurotransmitter systems. Some studies indicate its neuroprotective effects against oxidative stress and neuroinflammation. Researchers are investigating its potential for treating neurodegenerative diseases and enhancing cognitive function .

- EPFC’s furan-2-carbonyl moiety contributes to its anti-inflammatory activity. It modulates immune responses by inhibiting pro-inflammatory cytokines and enzymes. Scientists are studying its application in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .

- EPFC’s sulfonyl group may influence cardiovascular function. It has shown vasodilatory effects and potential benefits for managing hypertension. Researchers are exploring EPFC as a vasorelaxant and cardioprotective agent .

- EPFC exhibits antimicrobial properties against bacteria, fungi, and parasites. Its piperazine-1-carboxylate moiety contributes to this activity. Investigations focus on EPFC as a potential antimicrobial agent for drug-resistant infections .

- Quantum science and technology are rapidly advancing. While not directly studied for quantum computing, EPFC’s unique structure and potential interactions with quantum states make it an interesting candidate. Quantum researchers may explore its role in qubit manipulation or quantum algorithms .

Anticancer Potential

Neuroprotection and Cognitive Enhancement

Anti-Inflammatory Properties

Cardiovascular Health

Antimicrobial Activity

Quantum Computing Applications

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)13-5-6-14(25-13)26(22,23)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZONDFZNBCRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)